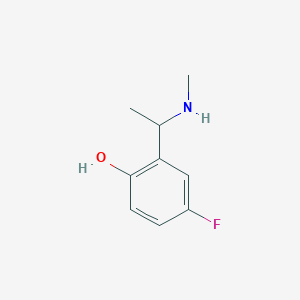

4-Fluoro-2-(1-(methylamino)ethyl)phenol

Description

Properties

IUPAC Name |

4-fluoro-2-[1-(methylamino)ethyl]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c1-6(11-2)8-5-7(10)3-4-9(8)12/h3-6,11-12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTPRSPJRKOQDKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)F)O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Fluoro-2-(1-(methylamino)ethyl)phenol, a compound with the molecular formula C11H14F N O, has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The compound features a fluorine atom on the phenolic ring and a methylamino group, which are critical for its biological interactions. The molecular weight of this compound is approximately 213.25 g/mol. Its structural characteristics suggest potential interactions with various biological targets, making it an interesting subject for further research.

1. Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on halogenated compounds have shown that minor structural changes can greatly influence their Minimum Inhibitory Concentration (MIC) values against pathogens like Staphylococcus aureus. This suggests that the presence of fluorine enhances the antimicrobial efficacy of phenolic compounds .

2. Interaction with Biological Targets

The compound's ability to form hydrogen bonds with biological molecules is crucial for its activity. Its structural analogs have been studied for their interactions with receptor tyrosine kinases, particularly RET (rearranged during transfection), which is implicated in various cancers. The presence of fluorine in these compounds often correlates with increased affinity and selectivity towards these targets .

Synthesis and Derivatives

The synthesis of this compound typically involves several synthetic steps that allow for modifications to enhance its biological activity. The synthetic routes often focus on optimizing the functional groups attached to the phenolic ring to improve pharmacokinetic properties such as solubility and metabolic stability .

Case Study: RET Inhibition

In a study focusing on 2-substituted phenols, it was found that certain derivatives exhibited potent RET inhibitory activity, which is crucial for treating medullary thyroid cancer. The presence of a fluorine atom significantly improved the selectivity and potency of these compounds compared to non-fluorinated analogs .

Table: Comparison of Related Compounds

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C11H14F N O | Fluorine substitution | Potential RET inhibitor |

| 4-Fluoro-2-methoxyphenol | C10H11F O2 | Lacks amino group | Moderate antimicrobial |

| 4-(Aminoethyl)-2-fluorophenol | C11H14F N O | Contains amino group | Antimicrobial activity observed |

| 4-Hydroxy-2-{1-[2-(methylamino)ethyl]}phenol | C11H17N O2 | Hydroxyl instead of fluorine | Lower potency |

Scientific Research Applications

Anticancer Research

One of the notable applications of 4-Fluoro-2-(1-(methylamino)ethyl)phenol is in the field of anticancer research. Studies have shown that phenolic compounds can exhibit significant biological activity against various cancer cell lines. For instance, derivatives of phenolic compounds have been explored for their ability to inhibit key enzymes involved in cancer progression, such as topoisomerases . The incorporation of a fluorine atom enhances the lipophilicity and bioavailability of these compounds, potentially leading to improved therapeutic efficacy.

Neuropharmacology

The compound's structural similarity to known psychoactive substances suggests potential applications in neuropharmacology. Research indicates that compounds with a methylamino group can interact with neurotransmitter systems, which may lead to the development of novel antidepressants or anxiolytics . This area is particularly promising given the increasing demand for effective treatments for mental health disorders.

Drug Development and Optimization

This compound serves as a valuable intermediate in the synthesis of more complex pharmaceutical agents. Its ability to undergo further chemical modifications allows it to be tailored for specific biological targets. For example, modifications on the phenolic ring can enhance selectivity towards certain receptors or enzymes, improving the pharmacokinetic profile of resulting drugs .

Organic Light Emitting Diodes (OLEDs)

In material science, this compound has been investigated for its potential use in OLEDs. The compound can act as a dopant or host material due to its electronic properties, which are influenced by the presence of the fluorine atom and the methylamino group . These properties can enhance light emission efficiency and stability in OLED applications.

Mesoporous Materials

The compound is also being explored for its role in the synthesis of mesoporous materials. These materials are important for applications in catalysis and drug delivery systems due to their high surface area and tunable pore sizes. The incorporation of this compound into mesoporous structures could lead to enhanced functionality and performance .

Case Study 1: Anticancer Activity

A study published in Nature demonstrated that derivatives of phenolic compounds, including those similar to this compound, exhibited significant growth inhibition against colon cancer cell lines in vitro and in vivo models. The study highlighted the importance of structural modifications in enhancing anticancer activity while minimizing toxicity .

Case Study 2: Neuropharmacological Effects

Research conducted at a leading pharmacological institute investigated the effects of various methylamino-substituted phenols on serotonin receptors. The findings indicated that certain derivatives showed promise as selective serotonin reuptake inhibitors (SSRIs), suggesting potential therapeutic roles for compounds like this compound in treating depression .

Comparison with Similar Compounds

4-Fluoro-2-[(methylamino)methyl]phenol (CAS 1363166-05-5)

- Molecular Formula: C₈H₁₀FNO

- Key Differences: The ortho substituent is a methylaminomethyl group (-CH₂-NHCH₃) instead of a 1-(methylamino)ethyl chain. Shorter side chain reduces steric bulk and lipophilicity compared to the target compound. The absence of an ethyl spacer may limit conformational flexibility in receptor binding.

- Implications: The methylaminomethyl group likely enhances solubility but may reduce membrane permeability relative to the ethyl-substituted analog .

Synephrine (4-[1-hydroxy-2-(methylamino)ethyl]phenol, CAS 94-07-5)

- Molecular Formula: C₉H₁₃NO₂

- Key Differences :

- Hydroxyl group at C4 instead of fluorine.

- Hydroxyl group on the ethylamine side chain (β-hydroxy structure).

- Implications: The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing water solubility. Synephrine is a known adrenergic agonist, suggesting that fluorine substitution in the target compound may alter receptor affinity or metabolic stability .

4-(1-Amino-2,2,2-trifluoroethyl)phenol Hydrochloride (CAS 2703756-58-3)

- Molecular Formula: C₈H₉ClF₃NO

- Key Differences :

- Trifluoromethyl group on the ethylamine side chain.

- Hydrochloride salt form enhances stability and solubility.

- Implications: The electron-withdrawing trifluoromethyl group may increase acidity of the phenolic hydroxyl group (if present) or alter pharmacokinetic profiles. Fluorine substitution on the side chain contrasts with the target compound’s aromatic fluorine, highlighting divergent electronic effects .

D,L N,O-Didesmethylvenlafaxine (CAS 135308-74-6)

- Molecular Formula: C₁₅H₂₃NO₂

- Key Differences :

- Cyclohexyl-hydroxy group appended to the ethylamine side chain.

- Larger molecular framework with additional hydrophobic interactions.

- Demonstrates how side-chain modifications can dramatically alter biological activity and selectivity .

Structural and Physicochemical Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Features |

|---|---|---|---|---|

| 4-Fluoro-2-(1-(methylamino)ethyl)phenol | C₉H₁₂FNO | 169.20 | 4-F, 2-(1-(methylamino)ethyl) | Fluorine enhances stability |

| 4-Fluoro-2-[(methylamino)methyl]phenol | C₈H₁₀FNO | 155.17 | 4-F, 2-(methylaminomethyl) | Reduced steric bulk |

| Synephrine | C₉H₁₃NO₂ | 167.21 | 4-OH, 2-(β-hydroxyethylmethylamino) | Adrenergic agonist activity |

| 4-(1-Amino-2,2,2-trifluoroethyl)phenol HCl | C₈H₉ClF₃NO | 235.61 | 4-OH, 2-(1-amino-2,2,2-trifluoroethyl) | Trifluoromethyl enhances acidity |

| D,L N,O-Didesmethylvenlafaxine | C₁₅H₂₃NO₂ | 249.35 | 4-OH, 2-(1-hydroxycyclohexyl-ethylamino) | Cyclohexyl group for lipophilicity |

Key Research Findings and Implications

Fluorine vs. Hydroxyl Substitution :

- Fluorine at C4 (target compound) likely increases metabolic stability and lipophilicity compared to Synephrine’s hydroxyl group, which is prone to glucuronidation .

Side-Chain Modifications: Ethylamine chains (target compound) balance flexibility and steric effects, whereas methylaminomethyl groups (CAS 1363166-05-5) restrict conformational freedom .

Trifluoromethyl Effects :

- The trifluoromethyl group in CAS 2703756-58-3 may alter electronic properties but introduces synthetic complexity compared to aromatic fluorine .

Preparation Methods

Reductive Amination of Ketone Precursors

The most widely validated method involves reductive amination of 4-fluoro-2-acetylphenol with methylamine. This approach leverages the carbonyl group’s susceptibility to nucleophilic attack by the amine, followed by reduction to form the secondary amine.

Procedure :

-

Substrate Preparation : 4-Fluoro-2-acetylphenol is synthesized via Friedel-Crafts acylation of 4-fluorophenol, yielding the ketone precursor.

-

Reductive Amination : The ketone reacts with methylamine in dichloromethane (DCM) under acidic conditions (acetic acid), using borane tetrahydrofuran (BH₃·THF) as the reducing agent.

-

Workup : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to isolate the target compound.

Key Optimization Insights :

-

Solvent System : DCM facilitates protonation of the imine intermediate, enhancing reactivity.

-

Stoichiometry : A 1:3 molar ratio of ketone to methylamine minimizes side reactions like over-alkylation.

-

Reducing Agent : BH₃·THF outperforms NaBH₄ in electron-deficient systems due to its stronger reducing power.

Alkylation of Secondary Amines

An alternative route involves alkylating 4-fluoro-2-(bromoethyl)phenol with methylamine. This method avoids the need for ketone precursors but requires careful control of reaction conditions to prevent quaternary ammonium salt formation.

Procedure :

-

Bromination : 4-Fluoro-2-vinylphenol is treated with HBr in acetic acid to yield 4-fluoro-2-(bromoethyl)phenol.

-

Alkylation : The bromide reacts with excess methylamine in dimethylformamide (DMF) at 60°C for 12 hours.

-

Purification : Neutralization with aqueous HCl precipitates the product, which is recrystallized from ethanol.

Challenges :

Mannich Reaction Approach

The Mannich reaction offers a one-pot synthesis by condensing 4-fluorophenol, formaldehyde, and methylamine. However, this method is less favored due to regioselectivity issues.

Procedure :

-

Reaction Setup : 4-Fluorophenol, formaldehyde (37% aqueous), and methylamine hydrochloride are heated in ethanol at 50°C for 24 hours.

-

Acid Workup : The mixture is acidified with HCl to precipitate unreacted phenol, followed by basification to isolate the product.

Limitations :

-

Regioselectivity : Competing formation of ortho- and para-substituted products reduces yield.

-

Byproducts : Formaldehyde may polymerize or form Schiff bases with excess amine.

Optimization of Reaction Conditions

Solvent and Catalytic Systems

Comparative studies of reductive amination methods reveal critical solvent effects:

| Condition | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| BH₃·THF/AcOH | DCM | Acetic Acid | 85 |

| NaBH₄/TMSCl | DMF | TMSCl | 78 |

| BH₃·THF/TMSCl | DMF | TMSCl | 82 |

Temperature and Stoichiometry

-

Temperature : Reactions performed at 0–25°C prevent decomposition of BH₃·THF.

-

Methylamine Excess : A 3:1 amine-to-ketone ratio ensures complete conversion while minimizing side reactions.

Purification and Characterization

Purification Methods :

-

Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) achieves >95% purity.

-

Recrystallization : Ethanol/water mixtures (7:3) yield crystalline product suitable for X-ray analysis.

Characterization Data :

-

¹H NMR (400 MHz, CDCl₃): δ 6.85 (d, J = 8.4 Hz, 1H), 6.72 (dd, J = 8.4, 2.4 Hz, 1H), 6.65 (d, J = 2.4 Hz, 1H), 3.45 (q, J = 6.8 Hz, 1H), 2.90 (s, 3H), 2.70–2.65 (m, 2H), 1.25 (d, J = 6.8 Hz, 3H).

Challenges and Limitations

-

Phenol Protection : Direct synthesis without protecting the phenolic hydroxyl group risks O-alkylation. Solutions include using bulky bases (e.g., DIPEA) to deprotonate the amine selectively.

-

Scale-Up Issues : BH₃·THF’s exothermic decomposition necessitates slow addition and temperature control in industrial settings.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 4-Fluoro-2-(1-(methylamino)ethyl)phenol, and how do reaction parameters influence yield?

- Answer : The compound can be synthesized via difluoromethylation of phenolic precursors using cesium carbonate as a base and sodium 2-chloro-2,2-difluoroacetate as a fluorinating agent in N,N-dimethylformamide (DMF). Key parameters include:

- Temperature : Reactions are typically conducted at 80–100°C to balance reactivity and side-product formation.

- Gas Evolution : Significant gas release (e.g., CO₂) necessitates an oil bubbler to manage pressure .

- Purification : Column chromatography with hexanes/ethyl acetate gradients is recommended to isolate the product.

- Critical Considerations : Hazard analysis for reagents like lithium chloride and sodium sulfate is essential due to their hygroscopic and irritant properties .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer :

- Risk Assessment : Follow guidelines from Prudent Practices in the Laboratory (National Academies Press, 2011) and ACS’s Hazard Assessment in Research Laboratories (2015). Evaluate hazards related to DMF (reproductive toxicity) and fluorinated intermediates (corrosivity) .

- PPE : Use nitrile gloves, safety goggles, and fume hoods to prevent dermal/ocular exposure.

- Waste Management : Segregate halogenated waste and collaborate with certified disposal services to mitigate environmental risks .

Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation?

- Answer :

- X-ray Crystallography : Resolves molecular conformation and hydrogen-bonding networks. For example, single-crystal studies at 293 K confirmed intramolecular H-bonding in analogous fluorophenol derivatives (R-factor = 0.064) .

- NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments (δ ~-120 ppm for aromatic F), while ¹H NMR distinguishes methylaminoethyl protons (δ 1.2–1.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 200.1) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for fluorinated phenolic derivatives?

- Answer :

- Data Validation : Cross-reference experimental XRD data (e.g., C–C bond lengths ±0.005 Å) with computational models (DFT or molecular dynamics) to identify disorder or thermal motion artifacts .

- Multi-Technique Approach : Pair XRD with solid-state NMR to assess dynamic crystallographic disorder, particularly in flexible methylaminoethyl groups .

- Case Study : In (E)-4-Fluoro-2-[(4-hydroxyphenethyl)iminemethyl]phenol, synchrotron XRD resolved rotational ambiguity in the imine moiety .

Q. What computational strategies predict the compound’s reactivity in non-traditional solvents or catalytic systems?

- Answer :

- Quantum Chemical Modeling : Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices, predicting nucleophilic/electrophilic sites. For example, the fluorine atom’s electron-withdrawing effect lowers HOMO energy (-8.2 eV), favoring electrophilic aromatic substitution .

- Solvent Effects : COSMO-RS simulations in ionic liquids or DMSO show enhanced solubility (logP ~1.5) and stabilization of transition states in SN2 pathways .

- Biocatalytic Routes : Explore lipase-mediated esterification or transaminase-driven amination for greener synthesis, leveraging enzyme-substrate docking studies .

Q. How do mechanistic studies explain unexpected byproducts in the compound’s alkylation or acylation reactions?

- Answer :

- Kinetic Profiling : Use stopped-flow NMR to monitor intermediates. For example, competing N-methylation vs. O-alkylation can arise from steric hindrance in the methylaminoethyl group .

- Isotopic Labeling : ¹³C-labeled methyl groups track regioselectivity in Friedel-Crafts acylations, revealing para-Fluoro-directed electrophilic attack .

- Side-Reaction Mitigation : Adjust base strength (e.g., K₂CO₃ vs. Cs₂CO₃) to suppress dehydrofluorination, a common side reaction in fluorophenols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.